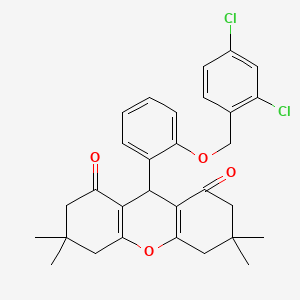

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds to "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide" has been reported in the literature. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate sulfonyl and acetamide substituents.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using crystallography. For example, a related compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds of the type N–H···O, as well as two intramolecular interactions N1-H1···O2 and N2-H2B···N1, which stabilize the structure . These findings suggest that "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide" may also exhibit similar intramolecular and intermolecular interactions, contributing to its stability and conformation.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives has been explored, particularly in the context of their potential as inhibitors of thymidylate synthase (TS) and as antitumor or antibacterial agents . The synthesis of such compounds typically involves the addition of substituted aryl thiols to a key intermediate, followed by oxidative addition and deprotection steps . This information is relevant to the compound of interest, as it suggests possible pathways for its reactivity and potential biological activity.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide" are not directly reported, the properties of structurally similar compounds can provide insights. For example, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal a folded conformation about the methylene C atom of the thioacetamide bridge . This conformational feature could influence the solubility, melting point, and other physical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

- Anticonvulsant Agents : Research has demonstrated the synthesis and evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, showing moderate anticonvulsant activity. These compounds were synthesized via alkylation of 4,6-dimethyl-2thiopyrimidine, suggesting potential applications in anticonvulsant therapies (Severina et al., 2020).

Chemical Structure and Properties

- Crystal Structure Analysis : Studies on the crystal structures of pyrimidine and aminopyrimidine derivatives have revealed insights into the hydrogen bonding and molecular interactions of such compounds. This understanding is crucial for the development of new drugs and materials (Balasubramani et al., 2007).

Biological Activities and Applications

- Antibacterial and Cytotoxicity Evaluation : Pyrimidine derivatives have been studied for their antibacterial and cytotoxic properties. Some compounds have shown moderate-to-significant cytotoxic and antibacterial activity, indicating their potential as therapeutic agents (Aggarwal et al., 2014).

- Antifolate Activities : Various pyrimidine derivatives have been synthesized and evaluated as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. These studies contribute to the development of new antitumor agents and the understanding of enzyme inhibition mechanisms (Gangjee et al., 2007).

Herbicide Development

- Acetohydroxyacid Synthase Inhibitors : Research has been conducted on pyrimidinylthiobenzoates as herbicides targeting acetohydroxyacid synthase, an enzyme involved in amino acid biosynthesis. This includes molecular docking and QSAR studies for the rational design of new herbicidal compounds (He et al., 2007).

Wirkmechanismus

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways it may influence .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Eigenschaften

IUPAC Name |

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S2/c1-14(2)17-5-7-19(8-6-17)32(29,30)20-12-25-23(27-22(20)24)31-13-21(28)26-18-10-15(3)9-16(4)11-18/h5-12,14H,13H2,1-4H3,(H,26,28)(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJRAROXZWKOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2518312.png)

![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)

![(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2518319.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide](/img/structure/B2518320.png)

![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2518323.png)

![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)

![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)

![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)